2,6-Dimethylimidazo[1,2-b]pyridazine
Descripción general
Descripción
2,6-Dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with nitrogen atoms at positions 1 and 2, and methyl groups at positions 2 and 6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,6-dimethylpyridine-3,5-dicarboxylic acid with hydrazine hydrate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazo[1,2-b]pyridazine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents can be introduced at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2,6-Dimethylimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The exact pathways and molecular targets depend on the specific biological context and the derivatives of the compound.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: Another class of imidazopyridines with similar biological activities but different substitution patterns.
Imidazo[1,2-c]pyrimidine: Contains a pyrimidine ring fused to an imidazole ring, exhibiting distinct pharmacological properties.
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, used in various medicinal chemistry applications.
Uniqueness: 2,6-Dimethylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 2 and 6 enhances its stability and modulates its reactivity, making it a valuable scaffold in drug discovery and development.
Actividad Biológica
2,6-Dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by its unique bicyclic structure, which includes nitrogen atoms and methyl substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating various diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The structure of this compound consists of a fused imidazole and pyridine ring system with methyl groups at positions 2 and 6. This configuration enhances the compound's stability and reactivity, making it a valuable scaffold in drug discovery.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites. For instance, it can inhibit kinase enzymes by blocking the ATP-binding site, which prevents the phosphorylation of target proteins .
- Receptor Modulation : It acts as a modulator for several receptors, particularly the corticotropin-releasing factor (CRF) receptor. A derivative of this compound has been identified as a potent CRF receptor antagonist with significant implications for treating alcohol dependence .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Its derivatives have been explored for their efficacy against various bacterial strains and viruses. For example, studies have demonstrated that certain modifications to the structure can enhance its antibacterial activity against human pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer potential. For instance, derivatives have shown selective inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have indicated that certain derivatives can significantly reduce the viability of cancer cells while sparing normal cells .
Neuroprotective Effects
Recent studies have focused on the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease (AD). A specific derivative has been identified as a neutral sphingomyelinase 2 (nSMase2) inhibitor, which plays a crucial role in exosome release and cellular communication. This inhibition has shown promise in reducing cognitive impairment in animal models .
Study on Alcohol Dependence
A notable study investigated the efficacy of a specific derivative of this compound (MTIP) as a CRF receptor antagonist. In preclinical models of alcoholism, MTIP demonstrated significant efficacy by reducing alcohol-seeking behavior in rats. The compound exhibited high oral bioavailability and brain penetration, making it a candidate for further clinical development .
Anticancer Activity Assessment
In another study focusing on its anticancer properties, derivatives of this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives had low IC50 values (indicative of high potency), suggesting their potential as lead compounds in cancer therapy .
Data Summary
Activity | Mechanism | Notable Findings |
---|---|---|
Antimicrobial | Enzyme inhibition | Effective against multiple bacterial strains |
Anticancer | Induction of apoptosis | Low IC50 values in cancer cell lines |
Neuroprotective | nSMase2 inhibition | Improved cognitive function in AD models |
Alcohol Dependence | CRF receptor antagonism | Reduced alcohol-seeking behavior in preclinical studies |
Propiedades
IUPAC Name |
2,6-dimethylimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-4-8-9-7(2)5-11(8)10-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYMFQBIVFYWIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618399 | |
Record name | 2,6-Dimethylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17412-39-4 | |
Record name | 2,6-Dimethylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.